molecular formula C9H15NO B2731266 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1341438-35-4

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2731266
CAS No.: 1341438-35-4
M. Wt: 153.225
InChI Key: VZIXXGBTZJFMFU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the cyclopropyl ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both the cyclopropyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-cyclopropyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9(7-8-3-4-8)10-5-1-2-6-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIXXGBTZJFMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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